![molecular formula C11H11FN2O3 B13059952 methyl 2-[(Z)-2-(4-fluorophenyl)hydrazono]-3-oxobutanoate](/img/structure/B13059952.png)
methyl 2-[(Z)-2-(4-fluorophenyl)hydrazono]-3-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(Z)-2-(4-fluorophenyl)hydrazono]-3-oxobutanoate is an organic compound with a molecular formula of C11H11FN2O3. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. It is characterized by the presence of a hydrazone functional group, which is known for its versatility in chemical reactions and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(Z)-2-(4-fluorophenyl)hydrazono]-3-oxobutanoate typically involves the reaction of ethyl acetoacetate with 4-fluoroaniline. The process begins with the diazotization of 4-fluoroaniline, followed by the treatment with ethyl acetoacetate to form the intermediate compound. This intermediate is then reacted with hydrazine hydrate to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[(Z)-2-(4-fluorophenyl)hydrazono]-3-oxobutanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazone moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted hydrazones.
Aplicaciones Científicas De Investigación
Methyl 2-[(Z)-2-(4-fluorophenyl)hydrazono]-3-oxobutanoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antiproliferative, and antibacterial agent.
Pharmaceuticals: It serves as a precursor for the synthesis of various pharmacologically active molecules.
Materials Science: The compound’s unique chemical structure makes it useful in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism by which methyl 2-[(Z)-2-(4-fluorophenyl)hydrazono]-3-oxobutanoate exerts its effects involves interactions with specific molecular targets. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase enzymes, particularly COX-2, which plays a role in the inflammatory response . The compound’s antiproliferative effects are linked to its ability to interfere with cell division processes, while its antibacterial activity is due to its interaction with bacterial cell membranes and enzymes.
Comparación Con Compuestos Similares
Similar Compounds
(Z)-4-[2-(3,4-Difluorophenyl)hydrazono]-3-methyl-1H-pyrazol-5(4H)-one: This compound shares a similar hydrazone functional group and exhibits comparable biological activities.
(Z)-Ethyl 4-chloro-2-[2-(2-methoxyphenyl)hydrazono]-3-oxobutanoate: Another related compound with similar structural features and reactivity.
Uniqueness
Methyl 2-[(Z)-2-(4-fluorophenyl)hydrazono]-3-oxobutanoate is unique due to the presence of the 4-fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness contributes to its specific reactivity and biological activity profile, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H11FN2O3 |
|---|---|
Peso molecular |
238.21 g/mol |
Nombre IUPAC |
methyl (Z)-2-[(4-fluorophenyl)diazenyl]-3-hydroxybut-2-enoate |
InChI |
InChI=1S/C11H11FN2O3/c1-7(15)10(11(16)17-2)14-13-9-5-3-8(12)4-6-9/h3-6,15H,1-2H3/b10-7-,14-13? |
Clave InChI |
KWANOAFWQPWQBW-AAFQJJKBSA-N |
SMILES isomérico |
C/C(=C(\C(=O)OC)/N=NC1=CC=C(C=C1)F)/O |
SMILES canónico |
CC(=C(C(=O)OC)N=NC1=CC=C(C=C1)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




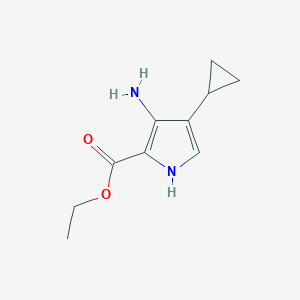
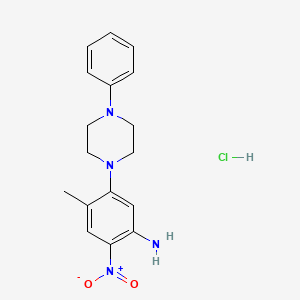
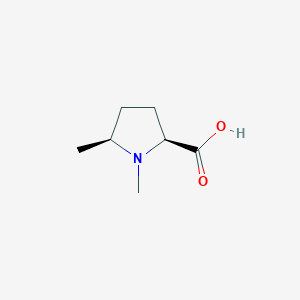
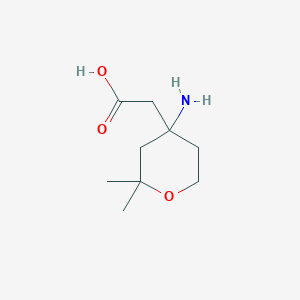
![2-[(3-phenoxyphenyl)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one](/img/structure/B13059909.png)
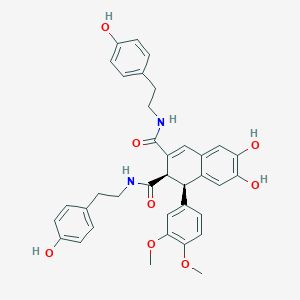
![2-[2-(Thiophen-3-yl)ethyl]cyclopentan-1-ol](/img/structure/B13059912.png)

![[[4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl]iminomethylamino] thiophene-2-carboxylate](/img/structure/B13059937.png)

![(E)-{amino[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}aminobenzoate](/img/structure/B13059945.png)

